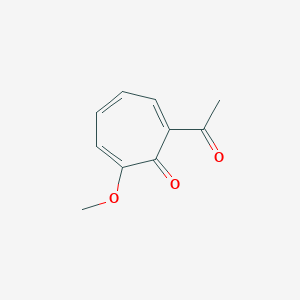
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its unique aromatic properties despite not being a benzene derivative .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method introduces the ketone functionality into the seven-membered ring . Another method involves the bromination of tropinone followed by a Hofmann elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the conjugated double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
科学研究应用
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions also plays a role in its biological activity .
相似化合物的比较
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, a parent compound with similar aromatic properties.
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
Tralen: 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), used in radical polymerization.
Uniqueness
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one is unique due to its acetyl and methoxy substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
72030-45-6 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
2-acetyl-7-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(13-2)10(8)12/h3-6H,1-2H3 |
InChI 键 |
JPUQAWFREITBIY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C(C1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


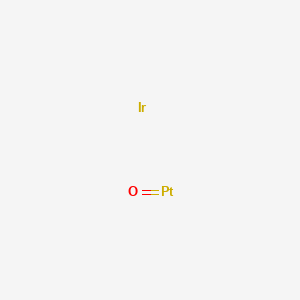
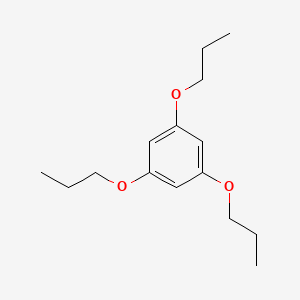
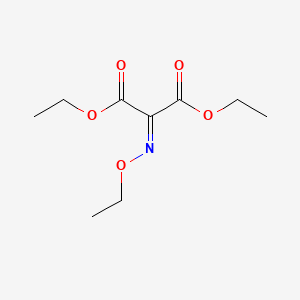



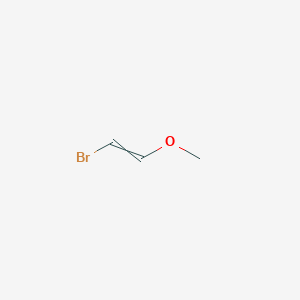

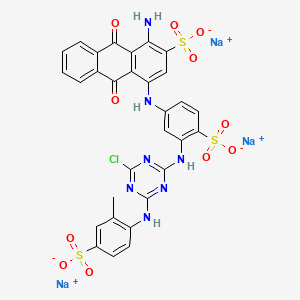
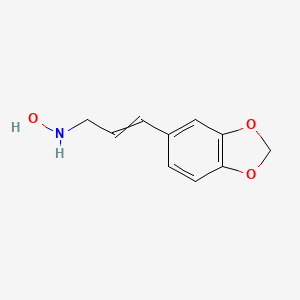
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
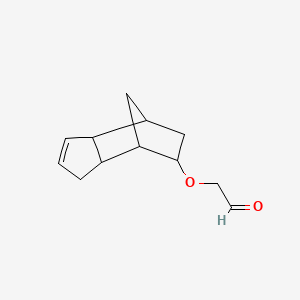
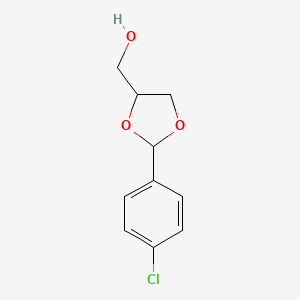
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
